Cas no 1806803-73-5 (Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate)

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate structure
1806803-73-5 structure
商品名:Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
CAS番号:1806803-73-5
MF:C9H7Cl2F2NO2
メガワット:270.060187578201
CID:4849740

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
    • インチ: 1S/C9H7Cl2F2NO2/c1-16-6(15)3-4-2-5(9(12)13)8(11)14-7(4)10/h2,9H,3H2,1H3
    • InChIKey: LYWGSLHWSYXHGD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(C(F)F)=C(N=1)Cl)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029074074-250mg
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
1806803-73-5 97%
250mg
$504.00 2022-03-31
Alichem
A029074074-1g
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
1806803-73-5 97%
1g
$1,445.30 2022-03-31
Alichem
A029074074-500mg
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
1806803-73-5 97%
500mg
$790.55 2022-03-31

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 関連文献

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetateに関する追加情報

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1806803-73-5): A Comprehensive Overview

Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1806803-73-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, which is renowned for its diverse applications in medicinal chemistry and agrochemical industries. The unique structural features of this molecule, particularly the presence of chlorine and fluorine substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate consists of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, a difluoromethyl group at the 3 position, and an acetate moiety at the 5 position. This specific arrangement imparts distinct chemical properties that are highly advantageous for further functionalization and derivatization. The electron-withdrawing nature of the chlorine and difluoromethyl groups enhances the reactivity of the pyridine ring, making it a versatile building block for drug discovery and material science applications.

In recent years, there has been a growing interest in exploring the potential of heterocyclic compounds like Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate in developing novel therapeutic agents. The pyridine core is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets effectively. The presence of electron-deficient regions in this compound allows for facile participation in various chemical reactions, including nucleophilic substitution, metal-catalyzed coupling reactions, and palladium-catalyzed cross-coupling processes.

One of the most compelling aspects of Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate is its role as a precursor in synthesizing complex molecules with potential pharmacological activity. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as cytochrome P450s, which are crucial in drug metabolism. Additionally, the fluorinated aromatic systems present in this molecule contribute to improved metabolic stability and binding affinity towards biological targets.

The incorporation of fluorine atoms is particularly noteworthy, as fluorinated compounds often exhibit enhanced pharmacokinetic properties. The C-F bond is known for its strength and rigidity, which can translate into increased bioavailability and reduced susceptibility to enzymatic degradation. This characteristic has made Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate a valuable starting material for designing molecules with prolonged half-lives and improved therapeutic efficacy.

Recent studies have also highlighted the compound's utility in agrochemical applications. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The structural motifs present in Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate align well with these requirements, offering opportunities to develop novel crop protection agents with enhanced potency and selectivity. The chlorine substituents, in particular, are known to contribute to herbicidal activity by interfering with essential plant metabolic pathways.

The synthesis of Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include chlorination reactions at specific positions on the pyridine ring followed by introduction of the difluoromethyl group via cross-coupling or other fluorination techniques. The final step often involves esterification to introduce the acetate moiety at the 5 position. These synthetic strategies highlight the compound's versatility as a synthetic intermediate.

The safety profile of Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound to minimize exposure risks. Storage conditions should also be optimized to prevent degradation or unwanted side reactions.

In conclusion, Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1806803-73-5) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for leveraging this compound's chemical properties to address unmet medical needs and improve agricultural productivity.

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